
(3,6-Dichloropyridazin-4-yl)diethylamine
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Overview
Description
(3,6-Dichloropyridazin-4-yl)diethylamine is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, and a diethylamine group at position 3. Pyridazine derivatives are known for their pharmacological relevance, including antitumor, antimicrobial, and enzyme inhibitory activities . The diethylamine moiety enhances solubility and modulates electronic properties, influencing reactivity and biological interactions . Applications may span pharmaceuticals, agrochemicals, and materials science, aligning with trends in diethylamine-containing compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3,6-Dichloropyridazin-4-yl)diethylamine, and how do reaction conditions influence yield?
The compound is synthesized via regioselective amination of 3,6-dichloropyridazine derivatives. A microwave-assisted method accelerates the reaction, achieving higher yields (70–90%) compared to conventional heating. Key steps include:
- Substitution : Reacting 3,6-dichloropyridazine with diethylamine under controlled pH (8–9) and temperature (60–80°C) to target the 4-position.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
- Catalyst Optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity (e.g., absence of Cl signals at C4) and diethylamine integration.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 234.05) .
- HPLC Purity Analysis : ≥98% purity is standard for biological assays .
Q. What safety protocols are required for handling this compound?
- Corrosivity : Use nitrile gloves and goggles to prevent skin/eye exposure (diethylamine derivatives are corrosive) .
- Ventilation : Conduct reactions in fume hoods; diethylamine vapors are flammable and irritant .
- Storage : Keep in airtight containers at 4°C under inert gas (N2) to prevent degradation .
Advanced Research Questions
Q. How does steric and electronic effects influence regioselectivity in diethylamine substitution on 3,6-dichloropyridazine?
The 4-position is favored due to:
- Electronic Factors : Electron-withdrawing Cl atoms at C3 and C6 activate C4 for nucleophilic attack.
- Steric Hindrance : Diethylamine’s bulky groups disfavor substitution at C3/C6. Computational studies (DFT) show a lower activation energy barrier (~15 kcal/mol) for C4 substitution .
Q. What in vitro models are used to evaluate the compound’s bioactivity, and how are IC50 values interpreted?
- Enzyme Inhibition : Test against 15-lipoxygenase (15-LO) using UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation). Reported IC50 values <10 µM suggest therapeutic potential .
- Antimalarial Assays : Plasmodium falciparum cultures (e.g., 3D7 strain) with EC50 determined via SYBR Green fluorescence. Discrepancies in activity between strains may reflect resistance mechanisms .
Q. How can researchers resolve contradictions in reaction yields reported across studies?
- Parameter Screening : Vary solvents (DMF vs. acetonitrile), catalysts (Et3N vs. K2CO3), and microwave power (100–300 W) .
- Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation) to refine stoichiometry .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina models binding to 15-LO’s active site (PDB: 1LOX). Hydrophobic interactions with Leu414 and hydrogen bonding to His361 are critical .
- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with bioactivity to guide structural optimization .
Q. Methodological Notes
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Chlorinated Pyridazines: The 3,6-dichloro substitution pattern enhances electrophilicity, enabling nucleophilic substitution reactions, unlike mono-chloro analogs .
- Diethylamine vs. Dimethylamine : Diethylamine substituents increase lipophilicity compared to dimethylamine, improving membrane permeability in bioactive compounds .
- Heterocycle Core : Pyridazine derivatives exhibit distinct electronic properties compared to pyrimidines or coumarins, affecting binding affinity in biological targets .
Pharmacological Activities
Key Observations :
- The diethylamine group enhances bioavailability in thiazolidinones, contributing to their anticancer efficacy .
- Chloropyridazines may target kinases or DNA repair enzymes , akin to other halogenated heterocycles .
- Fluorescence properties of diethylamino coumarins (Stokes shift ~50 nm) are unsuitable for microscopy but useful in UV-based assays .
Key Observations :
- Electrochemical Coupling : Effective for chloropyridazines but sensitive to substituent electronics .
- Dehydrosulfurization : DCC offers high yields, while I₂/Et₃N enables access to sterically hindered products .
- Diethylamine as Catalyst: Facilitates Knoevenagel condensations in thiazolidinone synthesis .
Physicochemical Properties
Key Observations :
Properties
Molecular Formula |
C8H11Cl2N3 |
---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
3,6-dichloro-N,N-diethylpyridazin-4-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-3-13(4-2)6-5-7(9)11-12-8(6)10/h5H,3-4H2,1-2H3 |
InChI Key |
RMYVMDBWCGRHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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